3-Mercaptopropionic acid

Descripción

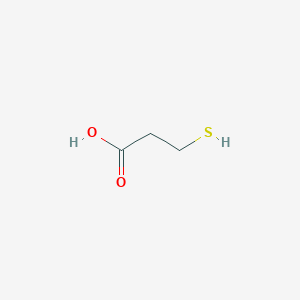

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIDEFUBRARXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-Mercaptopropionic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026775 | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid or solid; [HSDB] Colorless liquid with a stench; mp = 17-19 deg C; [MSDSonline], Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma | |

| Record name | Propanoic acid, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

111 °C AT 15 MM HG, 110.00 to 111.00 °C. @ 15.00 mm Hg | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

93 °C | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER, ALCOHOL, BENZENE, & ETHER, Soluble, Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.218 AT 21 °C, 1.220-1.226 (20°) | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CLEAR LIQUID, AMORPHOUS CRYSTALS | |

CAS No. |

107-96-0 | |

| Record name | 3-Mercaptopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03TJ3QU9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.8 °C | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Derivatization Strategies of 3 Mercaptopropionic Acid

Refined Synthesis Routes of 3-Mercaptopropionic Acid

The industrial production of this compound (3-MPA) has evolved to include several refined methodologies aimed at improving efficiency and product quality. Key routes include the direct addition of hydrogen sulfide (B99878) to acrylic acid and the thiolation of various propionic acid precursors.

The synthesis of 3-MPA from the addition of hydrogen sulfide (H₂S) to acrylic acid is a primary industrial method. wikipedia.orgatamankimya.com Optimization of this reaction focuses on the use of specific catalysts and reaction conditions to maximize conversion and selectivity while minimizing byproducts.

One approach involves using a homemade magnesium oxide (MgO) catalyst with 1,4-dioxane (B91453) as the solvent. gychbjb.com Research has demonstrated that under optimized conditions—specifically a reaction temperature of 80°C, an H₂S pressure of 0.3 MPa, and a catalyst-to-acid molar ratio of 0.2:1—an acrylic acid conversion of 98.8% can be achieved. gychbjb.com However, the selectivity towards this compound under these conditions was reported to be 36.2%, resulting in a final yield of 35.6%. gychbjb.com

Another advanced catalytic system employs a solid support featuring basic guanidine (B92328) functional groups. google.com This heterogeneous catalyst facilitates the addition reaction under pressure. google.com The use of solid supports like functionalized polymers is preferred as they are insoluble in the reaction mixture, simplifying catalyst removal post-reaction. google.com Basic anion-exchange resins are also utilized as effective catalysts for this conversion.

Optimized Synthesis of this compound from Acrylic Acid and H₂S

| Catalyst System | Solvent | Temperature | Pressure | Key Findings | Reference |

|---|---|---|---|---|---|

| Magnesium Oxide (MgO) | 1,4-Dioxane | 80°C | 0.3 MPa | Achieved 98.8% conversion of acrylic acid with a 35.6% yield of 3-MPA. | gychbjb.com |

| Solid Support with Basic Guanidine Functional Groups | Dimethylformamide or Diglyme | Under Pressure | Not Specified | Provides an effective heterogeneous catalytic route for the addition reaction. | google.com |

An alternative synthetic strategy involves the introduction of a thiol group onto propionic acid or its derivatives. atamankimya.com This can be achieved by reacting the precursor with a thiolating agent, such as thiourea (B124793) or hydrogen sulfide, under controlled conditions to install the sulfanyl (B85325) group at the third carbon. atamankimya.com

One specific method utilizes thiourea and an acrylic acid precursor. The process involves first mixing thiourea with hydrochloric acid, followed by the dropwise addition of acrylic acid at a controlled temperature of 80-90°C. google.com The reaction is then subjected to hydrolysis with a sodium hydroxide (B78521) solution. google.com The final step involves acidification with hydrochloric acid, extraction with an organic solvent, and subsequent distillation to yield this compound. google.com This route is noted for producing a reaction liquid with few by-products, simplifying the extraction process. google.com

Another pathway starts with thiodipropionitrile, which is reacted with an alkaline hydrosulfide (B80085) and alkaline hydroxide. epo.org This reaction efficiently produces 3-mercaptopropionitrile. epo.org The resulting nitrile can then be saponified or acidified with a strong acid to yield the final this compound product in high yield. epo.org

Optimized Conversion from Acrylic Acid and Hydrogen Sulfide

Functionalization and Derivatization of this compound

The bifunctional nature of 3-MPA, containing both a thiol (-SH) and a carboxyl (-COOH) group, allows for a wide range of chemical modifications. atamankimya.comatamankimya.com The carboxyl group can readily undergo reactions like esterification and amidation, making 3-MPA a versatile building block for more complex molecules. atamankimya.comatamankimya.com

The carboxyl group of 3-MPA can react with various alcohols in the presence of an acid catalyst to form the corresponding esters. atamankimya.comatamankimya.com This reaction is fundamental to producing a variety of 3-mercaptopropionate (B1240610) esters used as solvents, plasticizers, and intermediates in chemical manufacturing. atamankimya.com In some cases, the reaction can proceed without a catalyst by using a significant excess of this compound relative to the alcohol. google.com

The synthesis of specific alkyl 3-mercaptopropionates is a common derivatization strategy. These esters are valuable in polymer chemistry, particularly as chain transfer agents and cross-linkers. wikipedia.orgatamankimya.com

The production of polyol esters of 3-MPA is a key application. For instance, trimethylolpropane-tris(3-mercaptopropionate) (TMPMP) is synthesized via the direct esterification of this compound with trimethylolpropane (B17298). nih.govresearchgate.net This reaction is typically catalyzed by an acid such as p-toluenesulfonic acid (p-TSA). nih.govresearchgate.net Research into this process has shown that the catalyst concentration is a critical parameter; increasing the acid catalyst concentration can decrease the purity of the desired product while increasing the formation of thioester-based side-products. nih.gov

Other common alkyl esters include those derived from long-chain alcohols. Lauryl 3-mercaptopropionate is prepared through the esterification of 3-MPA with lauryl alcohol, often using sulfuric acid as a catalyst under reflux conditions. Similarly, isooctyl 3-mercaptopropionate is synthesized by reacting 3-MPA with isooctanol, employing catalysts like macroporous sulfonic acid resins.

Synthesis of Representative Alkyl 3-Mercaptopropionates

| Product | Reactants | Catalyst | Key Conditions/Findings | Reference |

|---|---|---|---|---|

| Trimethylolpropane-tris(3-mercaptopropionate) | This compound, Trimethylolpropane | p-Toluenesulfonic acid (p-TSA) | Catalyst concentration must be optimized to maximize product purity. | nih.govresearchgate.net |

| Lauryl 3-mercaptopropionate | This compound, Lauryl Alcohol | Sulfuric Acid | Reaction is conducted under reflux. | |

| Isooctyl 3-mercaptopropionate | This compound, Isooctanol | Macroporous Sulfonic Acid Resin | Utilizes a solid acidic resin as a catalyst. | |

| Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) | This compound, Pentaerythritol | Not Specified | Used as a thiol-based polymer cross-linking agent. | wikipedia.org |

Biocatalysis offers a green alternative to traditional chemical methods for esterification. Enzymes can be used to catalyze the formation of 3-mercaptopropionate esters under milder conditions. google.combiosynth.com

Immobilized lipases, such as the lipase (B570770) from Candida antarctica (CA), have been successfully used to prepare aliphatic polyesters containing thioester linkages. capes.gov.br This is achieved through the copolymerization of lactones like ε-caprolactone with this compound. capes.gov.br The same enzyme can also catalyze the transesterification of existing polyesters with 3-MPA. capes.gov.br

Other enzymes, including alcohol dehydrogenase and acetyltransferases, have been noted to catalyze the reaction between 3-MPA and glycol ethers, leading to the formation of stable 3-mercaptopropionate esters. biosynth.com These enzymatic routes represent a growing area of research focused on sustainable chemical synthesis.

Synthesis of Alkyl 3-Mercaptopropionates

Amide Formation with Aminesatamankimya.com

The carboxylic acid moiety of this compound (3-MPA) readily participates in amidation reactions with primary and secondary amines to form the corresponding N-substituted 3-mercaptopropanamides. This reaction is a cornerstone of its derivatization, enabling the covalent linkage of the 3-MPA scaffold to a wide array of molecules, including peptides, polymers, and functionalized surfaces. The general reaction proceeds via the condensation of the carboxyl group with an amine, typically facilitated by a coupling agent or by activation of the carboxylic acid, to form an amide bond and a water molecule. atamankimya.comatamankimya.com This transformation is valuable in pharmaceutical synthesis for creating bioactive compounds. atamankimya.com

A practical application of this chemistry is in surface modification. For instance, self-assembled monolayers (SAMs) of 3-MPA on platinum surfaces can be chemically derivatized with compounds like 3-aminopropyltrimethoxysilane (B80574) (3-APS). researchgate.net The reaction between the surface-tethered carboxylic acid groups of 3-MPA and the amine group of 3-APS results in a stable amide linkage. This process can be monitored and confirmed by spectroscopic methods; the disappearance of the C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) and the appearance of the amide II band (around 1565 cm⁻¹) in FT-IR spectra provide clear evidence of successful amide formation. researchgate.net

In the context of biomaterials and nanotechnology, the amidation reaction is often driven by electrostatic interactions followed by covalent bond formation. Amine-terminated poly(amidoamine) (PAMAM) dendrimers, for example, can be adsorbed onto a 3-MPA SAM. mrs-j.org Initially, an electrostatic interaction occurs between the protonated primary amines of the dendrimer and the deprotonated carboxylate groups of the 3-MPA layer. mrs-j.org This is often followed by the use of coupling agents like carbodiimides to form covalent amide bonds. However, the reactivity of the thiol group can sometimes lead to side reactions, particularly when using certain peptide coupling reagents like HATU, which can react with free thiols. chemicalforums.com Careful selection of coupling agents and the potential use of thiol protecting groups are therefore important considerations in these synthetic strategies. chemicalforums.com

Table 1: Spectroscopic Changes in Amide Formation on a 3-MPA Monolayer

| Analytical Technique | Observation Before Derivatization (3-MPA SAM) | Observation After Derivatization with 3-APS | Implication | Reference |

|---|---|---|---|---|

| FT-IR Spectroscopy | Absorption band at ~1700 cm⁻¹ (νC=O of COOH) | Disappearance of ~1700 cm⁻¹ band; appearance of band at ~1565 cm⁻¹ (Amide II) | Formation of an amide bond | researchgate.net |

| X-ray Photoelectron Spectroscopy (XPS) | Peaks for Pt, C, O, S | Presence of N and Si peaks in addition to Pt, C, O, S | Successful covalent attachment of amine-containing silane (B1218182) | researchgate.net |

Reactions Involving the Thiol Group

The thiol (-SH) group is the other key reactive center of 3-MPA, conferring a distinct set of chemical properties that complement the reactivity of the carboxyl group. Its nucleophilicity and susceptibility to oxidation are central to its role in various chemical transformations. atamankimya.com

The thiol group of this compound can be readily oxidized to form 3,3'-dithiodipropionic acid, a disulfide-bridged dimer. atamankimya.comatamankimya.comatamankimya.com This redox reaction is a fundamental aspect of its chemistry and is crucial in applications such as polymer crosslinking, where disulfide bonds can stabilize material structures. atamankimya.comatamankimya.com The oxidation can be initiated by various oxidizing agents, including hydrogen peroxide or even atmospheric oxygen, particularly under basic conditions or in the presence of metal ion catalysts. researchgate.net

The mechanism of oxidation has been studied in detail. The oxidation by hydrogen peroxide in an acidic pH range is controlled by the nucleophilic attack of the sulfur atom on the peroxide bond. researchgate.net The rate of this reaction is pH-dependent, with the deprotonated thiolate anion (RS⁻) being the more reactive species. researchgate.net The electrochemical oxidation of 3-MPA also proceeds via a mechanism that involves the formation of a disulfide, with the dimerization of the initially formed thiyl radical (RS•) being a key step. researchgate.net

Kinetic studies comparing the rate of disulfide formation among different thiol-containing molecules at physiological pH (7.4) have shown that 3-MPA undergoes this reaction relatively slowly compared to other thiols like L-cysteine. nih.gov This is attributed to the higher pKa of its thiol group (around 8.1 when grafted to hyaluronic acid), meaning that at neutral pH, a smaller fraction of the more reactive thiolate anion is present. nih.gov Consequently, while hyaluronic acid grafted with cysteine readily forms a hydrogel via disulfide cross-linking at pH 7.4, the corresponding 3-MPA-grafted polymer does not form a gel under the same conditions. nih.gov

Table 2: Comparative Kinetics of Disulfide Formation at pH 7.4

| Thiol Substrate | Apparent First-Order Rate Constant (k₁) | Gel Formation (when grafted to Hyaluronic Acid) at pH 7.4 | Reference |

|---|---|---|---|

| L-cysteine | 5.04 × 10⁻⁴ min⁻¹ | Yes (within 3.5 minutes) | nih.gov |

| This compound | 1.80 × 10⁻⁴ min⁻¹ | No (even after 24 hours) | nih.gov |

| N-acetyl-l-cysteine | 0.51 × 10⁻⁴ min⁻¹ | Yes (within 10 hours) | nih.gov |

The nucleophilic character of the thiol group allows 3-MPA to participate in a variety of addition reactions. The sulfur atom can attack electrophilic centers, leading to the formation of new carbon-sulfur bonds. atamankimya.com

A prominent example of the thiol's nucleophilicity is its participation in the Michael (or conjugate) addition reaction. The thiol group of 3-MPA readily adds across activated carbon-carbon double bonds, such as those found in α,β-unsaturated carbonyl compounds. atamankimya.comatamankimya.com This reaction, typically catalyzed by a base or a nucleophile, involves the 1,4-nucleophilic conjugate addition of the thiolate anion to an electron-deficient alkene. vt.edu

This reaction is highly efficient and has been exploited for various purposes. In analytical chemistry, the Michael addition of 3-MPA to menadione (B1676200) (Vitamin K3) is used as a derivatization step to enhance its detectability in liquid chromatography-tandem mass spectrometry (LC-MS/MS), improving the limit of quantification significantly. nih.gov In polymer and materials science, the thiol-Michael addition is used to functionalize polymers. For example, 3-MPA can be added to cellulose (B213188) derivatives bearing α,β-unsaturated carbonyl groups, a reaction that can be catalyzed by amines like triethylamine (B128534) (TEA). vt.edu

The addition of 3-MPA to unsaturated carbonyl compounds is a specific and highly useful class of Michael additions. atamankimya.com This reaction allows for the straightforward introduction of a sulfur-containing moiety with a terminal carboxylic acid into a target molecule. atamankimya.com The general scheme involves the attack of the thiolate on the β-carbon of the α,β-unsaturated system. atamankimya.com This reaction is significant in organic synthesis for creating more complex molecules and is a key step in the production of certain agrochemicals and pharmaceuticals. atamankimya.com

Nucleophilic Additions and Conjugate Additions

Michael Addition Reactions

Selective Functionalization Strategies for Dual Reactivity

The presence of two distinct functional groups—a thiol and a carboxylic acid—makes 3-MPA a bifunctional linker, but it also presents a challenge for selective modification. Strategies to functionalize one group while leaving the other intact are crucial for its controlled use in advanced applications.

A common strategy relies on the differential reactivity of the two groups under different reaction conditions. Generally, in the presence of amines or alcohols, the carboxylic acid group will react preferentially to form amides or esters, respectively. atamankimya.comatamankimya.com Conversely, the thiol group's reactivity is favored in the presence of bases, acids, or specific electrophiles like organic halogens or α,β-unsaturated systems. atamankimya.comatamankimya.com

Another powerful approach is the use of protecting groups. The thiol group can be protected, for instance, with a trityl group to form S-trityl-3-mercaptopropionic acid. cymitquimica.com This bulky protecting group masks the thiol's reactivity, allowing for selective chemistry to be performed on the carboxylic acid. The trityl group can then be removed under specific conditions to regenerate the free thiol for subsequent reactions. cymitquimica.com

Selective functionalization is also achieved by controlling surface chemistry.

Surface-First Approach: 3-MPA can form a self-assembled monolayer (SAM) on a gold or platinum surface via a strong interaction with its thiol group. This leaves the carboxylic acid group exposed and available for further functionalization, such as the amide bond formation with an amine-containing molecule. researchgate.net

Vacancy-Driven Anchoring: In the functionalization of materials like molybdenum disulfide (MoS₂), plasma treatment can be used to create sulfur vacancies on the surface. These vacancies act as specific binding sites for the thiol group of 3-MPA, resulting in a functionalized surface with outwardly oriented carboxyl groups ready for further use. nih.govmdpi.com This method has been shown to be highly efficient for creating functionalized surfaces for applications like gas sensors. nih.govmdpi.com

Ligand-Based Property Tuning: In the synthesis of quantum dots (QDs), 3-MPA can be used as a capping ligand. The thiol group binds to the QD surface, while the deprotonated carboxylate group imparts a negative surface charge. nih.gov This strategy was used to create negatively charged ZnSe quantum dots, which exhibited different photocatalytic activity and colloidal stability compared to positively charged QDs functionalized with an amine-terminated thiol. nih.gov

Table 3: Overview of Selective Functionalization Strategies for 3-MPA

| Strategy | Reactive Group Targeted | Principle | Example Application | Reference |

|---|---|---|---|---|

| Differential Reactivity | Carboxyl or Thiol | Reaction conditions (e.g., pH, reagents) favor one group over the other. | Preferential amidation of carboxyl group in presence of an amine. | atamankimya.comatamankimya.com |

| Protecting Groups | Carboxyl | Thiol is masked (e.g., with a trityl group) to allow selective reaction at the carboxyl end. | Synthesis of complex molecules requiring a free thiol at a later stage. | cymitquimica.com |

| Surface Self-Assembly | Thiol | Thiol group spontaneously binds to a metal surface (e.g., Au, Pt), exposing the carboxyl group. | Creating biosensor surfaces by attaching biomolecules to the exposed COOH. | researchgate.net |

| Vacancy-Driven Anchoring | Thiol | Plasma-induced surface vacancies on MoS₂ act as specific binding sites for the thiol group. | Fabrication of sensitive gas sensors. | nih.govmdpi.com |

| Ligand Functionalization | Thiol | Thiol group acts as an anchor to a nanoparticle surface, orienting the carboxyl group outwards. | Tuning the surface charge and stability of quantum dots for photocatalysis. | nih.gov |

Differential Reactivity of Thiol and Carboxyl Groups

The bifunctional nature of this compound (3-MPA), containing both a thiol (-SH) and a carboxylic acid (-COOH) group, is the cornerstone of its chemical versatility. atamankimya.com These two functional groups exhibit distinct chemical reactivities, which can be selectively exploited by carefully choosing reaction conditions and reagents. This differential reactivity allows 3-MPA to be used as a linker, a surface modifier, and a key intermediate in the synthesis of more complex molecules. atamankimya.comresearchgate.net The thiol group, a soft nucleophile, readily participates in reactions such as oxidation, Michael additions, and coordination with soft metals, while the carboxyl group undergoes typical reactions of carboxylic acids like esterification and amidation. atamankimya.com

Selective Reactions of the Thiol Group

The thiol group is often the more reactive nucleophile under neutral or basic conditions, especially towards soft electrophiles. Its reactivity is central to many applications of 3-MPA.

Oxidation to Disulfides: The thiol group can be oxidized to form a disulfide bond (-S-S-). This reaction is fundamental in crosslinking processes, particularly in polymer chemistry and for stabilizing biological structures. atamankimya.com

Thioesterification in Peptide Synthesis: A notable application demonstrating the thiol's reactivity is in the field of protein chemistry. 3-MPA can mediate the sequence-specific fragmentation of peptides and proteins to produce valuable peptide thioesters. nih.govrsc.org These thioesters are crucial intermediates for native chemical ligation (NCL), a powerful method for synthesizing large proteins. nih.govrsc.org Research has shown that the efficiency of this fragmentation can depend on the amino acid residue adjacent to cysteine. rsc.org For instance, in one study, peptides containing a Gly-Cys sequence were readily converted to a glycine-MPA thioester, while those with Ala-Cys, Ser-Cys, or Phe-Cys sequences reacted less completely under the same conditions. rsc.org

Table 1: Selectivity in 3-MPA-mediated Peptide Thioester Formation

This table is interactive. Click on the headers to sort the data.

| Peptide Sequence | Reactivity/Observation | Reference |

|---|---|---|

| ...Gly-Cys... | Readily converted to Gly-MPA thioester. | rsc.org |

| ...Ala-Cys... | Approximately 50:50 mix of starting material and product. | rsc.org |

| ...Ser-Cys... | Approximately 50:50 mix of starting material and product; potential for side-reaction on the serine hydroxyl group. | rsc.org |

| ...Phe-Cys... | Approximately 50:50 mix of starting material and product. | rsc.org |

Michael Addition: The nucleophilic thiol group can add across carbon-carbon double bonds in α,β-unsaturated carbonyl compounds, a process known as Michael addition. This reaction is a powerful tool in organic synthesis for forming carbon-sulfur bonds. atamankimya.com

Coordination to Metal Ions: The thiol group has a strong affinity for metal ions, especially soft metals like gold, copper, zinc, and mercury, forming stable metal-thiolate complexes. atamankimya.comresearchgate.net This property is exploited for creating self-assembled monolayers (SAMs) on gold surfaces, functionalizing nanoparticles, and in the development of sensors.

Selective Reactions of the Carboxyl Group

The carboxyl group can be targeted, typically under acidic conditions or after activation, without affecting the thiol group.

Esterification: The most common reaction of the carboxyl group is esterification with an alcohol in the presence of an acid catalyst. atamankimya.com This reaction is used to produce various esters that serve as solvents, plasticizers, and chemical intermediates. atamankimya.com A detailed study on the synthesis of trimethylolpropane-tris(3-mercaptopropionate) (TMPMP) via direct esterification of 3-MPA with trimethylolpropane highlighted the importance of catalyst concentration. As the concentration of the acid catalyst (p-toluenesulfonic acid) increased, the purity of the desired trifunctional mercaptoester decreased, while the formation of a thioester-based side-product increased, indicating a competing reaction involving the thiol group under strongly acidic conditions. nih.gov

Table 2: Effect of Catalyst Concentration on TMPMP Synthesis

This table is interactive. Click on the headers to sort the data.

| Catalyst Concentration (mol/mol of TMP) | Purity of Desired Product (TMPMP) | Key Finding | Reference |

|---|---|---|---|

| 0.03 | 68.2% | Optimal concentration for minimizing side-products. | nih.gov |

Activation and Amide Formation: The carboxyl group can be "activated" to facilitate reactions with weaker nucleophiles, such as amines, to form amides. A common strategy involves converting the carboxylic acid into a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester. For example, 3-Mercaptopropanyl-N-hydroxysuccinimide ester is a commercially available reagent used as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.com This activated ester readily reacts with amino groups on other molecules to form stable amide bonds.

Orthogonal Protection Strategies

To achieve absolute selectivity in multistep syntheses, chemists often employ "orthogonal" protecting groups. This strategy involves temporarily masking one functional group while the other is being modified. ub.edu

Reacting at the Thiol Group: To perform a modification exclusively at the thiol group (e.g., alkylation), the carboxyl group can first be protected, for instance, by converting it to an ester (like an ethyl ester). ub.edu After the reaction on the thiol is complete, the ester can be hydrolyzed back to the carboxylic acid.

Reacting at the Carboxyl Group: Conversely, to react solely at the carboxyl group, the thiol must be protected. While various thiol protecting groups exist in organic chemistry, their specific application to 3-MPA requires careful selection to ensure they are stable during the carboxyl group modification and can be removed under mild conditions afterwards. researchgate.net

This differential reactivity, whether controlled by reaction conditions or by orthogonal protection schemes, makes this compound a highly valuable and adaptable bifunctional building block in chemistry and materials science.

Reactivity and Mechanistic Investigations of 3 Mercaptopropionic Acid

Thiol Reactivity Mechanisms

The thiol group is the primary site of many of the characteristic reactions of 3-MPA, including nucleophilic attacks, radical processes, and oxidation. atamankimya.combloomtechz.com

The sulfur atom of the thiol group in 3-MPA possesses lone pairs of electrons, rendering it nucleophilic. bloomtechz.com This property allows it to react with various electrophiles. bloomtechz.com For instance, the thiol group can undergo Michael addition to electron-deficient alkenes. atamankimya.comatamankimya.com In this reaction, the thiol acts as a nucleophile, adding to the β-carbon of an α,β-unsaturated carbonyl compound. atamankimya.comatamankimya.com

The nucleophilicity of the thiol group is highly dependent on its protonation state. The thiolate anion (R-S⁻), formed upon deprotonation, is a significantly stronger nucleophile than the neutral thiol (R-SH). cdnsciencepub.comuba.argrafiati.com The pKa of the thiol group in 3-MPA is approximately 10.3 to 10.84. cdnsciencepub.comnih.gov The rate of nucleophilic attack is often controlled by the concentration of the thiolate species, which is determined by the pH of the solution. cdnsciencepub.comuba.argrafiati.com

In the context of enzyme-catalyzed reactions, the nucleophilicity of thiols is crucial. For example, in studies with thioltransferase, the pH-rate profiles for the reduction of a glutathionyl mixed disulfide by various thiols, including 3-MPA, paralleled the titration of the respective thiol groups. nih.gov This observation is consistent with a mechanism where the rate-limiting step is the nucleophilic attack of the thiolate anion. nih.gov

The thiol group of 3-MPA can also participate in radical reactions. The S-H bond is relatively weak and can be homolytically cleaved to form a thiyl radical (RS•). researchgate.netresearchgate.net This process can be initiated by various means, including the use of radical initiators like azobisisobutyronitrile (AIBN). researchgate.net

Once formed, the thiyl radical can undergo several reactions, a prominent one being dimerization to form a disulfide (RS-SR). researchgate.net The electrochemical oxidation of 3-MPA has been shown to proceed through a mechanism involving the formation of thiyl radicals. cdnsciencepub.comresearchgate.net The rate constant for the dimerization of these RS• radicals has been determined to be 1.8 × 10³ mol⁻¹ dm³ s⁻¹. uba.argrafiati.comresearchgate.netgrafiati.com The relative slowness of this dimerization step is consistent with mechanisms observed in one-electron oxidations by metal ions. uba.argrafiati.comresearchgate.netgrafiati.com

3-Mercaptopropionic acid is often utilized as a chain-transfer agent in radical polymerizations. researchgate.netatamankimya.com In this application, the thiol group transfers a hydrogen atom to a growing polymer chain, terminating that chain and initiating a new one. This process allows for the control of polymer molecular weight and the introduction of a specific functional end group from the 3-MPA molecule. researchgate.net

The oxidation of the thiol group is a key aspect of 3-MPA's reactivity, leading to the formation of various sulfur-containing species, most commonly the corresponding disulfide, 3,3'-dithiodipropionic acid. atamankimya.cominnovareacademics.in

Hydrogen peroxide (H₂O₂) is a common oxidant for 3-MPA. cdnsciencepub.comuba.ar The mechanism of this reaction in the acidic pH range is primarily controlled by the nucleophilic attack of the sulfur atom on the peroxide bond. cdnsciencepub.comuba.argrafiati.com The reactivity is highly pH-dependent, with the deprotonated dianion of 3-MPA (⁻O₂CCH₂CH₂S⁻) exhibiting the highest rate of attack. cdnsciencepub.comuba.argrafiati.comcdnsciencepub.com

The reaction can be catalyzed by metal ions. For instance, traces of Fe(III) can promote the oxidation through one-electron mechanisms, which become significant at higher iron concentrations or on the surface of iron(III) oxides. cdnsciencepub.comuba.argrafiati.comresearchgate.net In the absence of significant metal catalysis, the primary pathway involves the direct reaction between 3-MPA and H₂O₂. cdnsciencepub.com The reaction with H₂O₂ can also be influenced by the pH, with the rate increasing up to a certain pH and then decreasing. innovareacademics.in For example, in a photo-assisted degradation study using Fenton's reagent, the optimal pH for the oxidation of 3-MPA was found to be 2.2. innovareacademics.in

Autooxidation, or oxidation by atmospheric oxygen, can also occur with 3-MPA. This process is often catalyzed by trace metal ions. cdnsciencepub.com The mechanism can involve the formation of thiyl radicals as intermediates. cdnsciencepub.com The electrochemical oxidation of 3-MPA, which can be considered a form of controlled oxidation, has been studied using techniques like cyclic voltammetry and differential pulse polarography. cdnsciencepub.comuba.arcdnsciencepub.com These studies reveal a mechanism of the EC₂E type, where an initial electron transfer (E) is followed by a chemical reaction (C₂), in this case, the dimerization of the thiyl radical, and then a second electron transfer (E) corresponding to the oxidation of the resulting disulfide. cdnsciencepub.comuba.arcdnsciencepub.comresearchgate.net

Oxidation Mechanisms of this compound

Reaction with Oxidizing Agents (e.g., Hydrogen Peroxide)

Carboxyl Group Reactivity and Protonation Equilibria

The carboxylic acid group of 3-MPA imparts acidic properties to the molecule and allows for a different set of reactions. atamankimya.comcymitquimica.com It can participate in typical carboxylic acid reactions such as esterification with alcohols in the presence of an acid catalyst to form esters. atamankimya.comatamankimya.com In reactions where both the thiol and carboxyl groups could potentially react, such as with alcohols or amines, the carboxyl group often reacts preferentially. atamankimya.comatamankimya.comatamankimya.com

The protonation/deprotonation of the carboxylic acid can be influenced by the local environment, such as when 3-MPA is part of a self-assembled monolayer on a metal surface. acs.org The electric field at the interface can shift the apparent pKa of the surface-bound acid. acs.org

The interplay between the two functional groups is also evident in the complexation with metal ions, where both the thiol and carboxyl groups can act as chelating centers. researchgate.netresearchgate.net

Table of Reaction Parameters for this compound

| Parameter | Value | Conditions | Reference |

| Thiol pKa | 10.3 - 10.84 | Aqueous solution | cdnsciencepub.comnih.gov |

| Carboxyl pKa | 4.34 | Aqueous solution | cdnsciencepub.comacs.org |

| Thiyl Radical Dimerization Rate Constant | 1.8 × 10³ mol⁻¹ dm³ s⁻¹ | Electrochemical oxidation | uba.argrafiati.comresearchgate.netgrafiati.com |

| Optimal pH for Photo-Fenton Oxidation | 2.2 | Fenton's reagent | innovareacademics.in |

Intramolecular and Intermolecular Interactions

This compound (3-MPA) exhibits a range of intramolecular and intermolecular interactions that are fundamental to its chemical behavior and applications. The presence of both a thiol (-SH) and a carboxylic acid (-COOH) group within the same molecule allows for complex interaction patterns.

Theoretical studies using Density Functional Theory (DFT) have investigated the potential for intramolecular hydrogen bonding. marquette.edu These calculations have explored the deprotonation sequence of the bifunctional molecule, suggesting that the formation of an intramolecular hydrogen bond between the thiolate and the carboxylic acid group could influence which proton is removed first. marquette.edu However, experimental X-ray crystallography results for this compound indicate that the traditional ionization sequence (carboxylic acid deprotonating before the thiol) holds true, suggesting that entropic effects in the crystalline state may be underestimated by the computational models. marquette.edu

Intermolecular interactions are prominent in self-assembled monolayers (SAMs) of 3-MPA on surfaces like gold and platinum. researchgate.netresearchgate.net On these surfaces, the terminal carboxyl groups can engage in hydrogen bonding. For instance, studies with ferrocenemethanol (B74494) have shown that it adsorbs to a 3-MPA SAM via hydrogen bonding between its hydroxyl group and the carboxyl group of the 3-MPA. researchgate.net Upon oxidation of ferrocenemethanol, the dominant force shifts to an electrostatic interaction between the resulting cation and the deprotonated carboxyl group of the 3-MPA. researchgate.net This demonstrates the tunable nature of intermolecular forces on 3-MPA functionalized surfaces.

Furthermore, 3-MPA readily participates in intermolecular interactions with metal ions, acting as a chelating agent. It can coordinate with metal cations through both its sulfur and oxygen atoms, forming stable cyclic structures. researchgate.netrsc.orgresearchgate.net This bidentate coordination has been observed in complexes with various metals, including bismuth (Bi(III)) and group IIb divalent cations like zinc (Zn2+), cadmium (Cd2+), and mercury (Hg2+). researchgate.netrsc.org The solvent environment can significantly influence the energetics, geometries, and bonding of these molecular complexes. researchgate.net Studies have also highlighted the importance of intermolecular electron spin interactions in the context of biorecognition on chiral surfaces, where 3-MPA can act as a non-chiral control. acs.org

Reaction Kinetics and Thermodynamics

The kinetics of reactions involving the derivatization of this compound, or its use as a derivatizing agent, have been a subject of significant research, particularly for analytical applications and industrial synthesis.

One of the well-studied reactions is the oxidation of 3-MPA. The oxidation by hydrogen peroxide in an acidic pH range is controlled by the nucleophilic attack of the sulfur atom on the peroxide bond. researchgate.netcdnsciencepub.comcdnsciencepub.com The rate of this reaction is pH-dependent, with extrapolation suggesting the deprotonated dianion has the highest rate of attack. researchgate.netcdnsciencepub.com The electrochemical oxidation of 3-MPA has also been investigated, revealing a mechanism where the dimerization of thiyl radicals (RS•) is a key step. The rate constant for this dimerization was determined to be 1.8 × 10³ mol⁻¹ dm³ s⁻¹, which is considered a relatively slow step. researchgate.netcdnsciencepub.com

Derivatization reactions involving 3-MPA are frequently employed in analytical chemistry to enhance the detection of other molecules. For instance, 3-MPA is used in conjunction with o-phthalaldehyde (B127526) (OPA) for the rapid derivatization of amino acids, such as monosodium glutamate (B1630785) (MSG). nih.govosti.gov This reaction is fast, which is advantageous for in-capillary derivatization techniques in capillary electrophoresis, as it minimizes band broadening. nih.gov The reaction mechanism involves the formation of a fluorescent isoindole derivative. osti.gov

3-MPA also serves as a nucleophile in Michael addition reactions for derivatization purposes. A notable example is its reaction with menadione (B1676200) (Vitamin K3) to improve its detectability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The optimization of these derivatization conditions, including temperature and pH, is crucial for achieving high sensitivity and reproducibility. nih.gov In industrial synthesis, the addition of hydrogen sulfide (B99878) to acrylic acid to produce 3-MPA is a key process, and studies have focused on the kinetics and selectivity of this reaction using various catalysts. google.com

| Reaction Type | Reactants | Key Kinetic Findings | Reference(s) |

| Oxidation | 3-MPA, Hydrogen Peroxide | Rate controlled by nucleophilic attack of sulfur; pH-dependent. | researchgate.net, cdnsciencepub.com, cdnsciencepub.com |

| Electrochemical Oxidation | 3-MPA | Dimerization rate constant of RS• radicals is 1.8 × 10³ mol⁻¹ dm³ s⁻¹. | researchgate.net, cdnsciencepub.com |

| Amino Acid Derivatization | 3-MPA, o-phthalaldehyde (OPA), Monosodium Glutamate (MSG) | High reaction rate is suitable for in-capillary derivatization. | nih.gov, osti.gov |

| Michael Addition | 3-MPA, Menadione (Vitamin K3) | Used to enhance detection sensitivity in LC-MS/MS. | nih.gov |

| Synthesis | Acrylic Acid, Hydrogen Sulfide | Guanidine-based catalysts can selectively increase reaction kinetics. | google.com |

The ability of this compound to form stable complexes with a wide range of metal ions has been extensively studied from a thermodynamic perspective. These investigations provide crucial data on the stability and spontaneity of complex formation, often quantified by stability constants (log K or log β) and changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Potentiometric studies have been used to determine the stepwise formation constants for complexes of 3-MPA with indium(III) (In³⁺). publish.csiro.au Thermodynamic parameters for this complexation have been evaluated at different temperatures, revealing the driving forces behind the interaction. publish.csiro.au

For heavy metal ions, 3-MPA is a particularly effective ligand. The thermodynamics of complex formation between 3-MPA functionalized nanoparticles and ions like silver (Ag⁺), mercury (Hg²⁺), and lead (Pb²⁺) have been investigated using isothermal titration calorimetry (ITC). uniud.it These studies revealed that the adsorption of Ag⁺ and Hg²⁺ is an exothermic process, driven by strong interactions with the thiol groups. uniud.it In contrast, the adsorption of Pb²⁺ was found to be weakly endothermic. uniud.it Similarly, the adsorption of platinum(IV) (Pt(IV)) onto 3-MPA functionalized nanoparticles is an enthalpy-driven process, though it is counteracted by an unfavorable entropy change. uab.cat

The stability of Hg(II) complexes with 3-MPA is exceptionally high. Ligand exchange methods have been used to determine the thermodynamic stability constant (log β₂) for the Hg(3-MPA)₂ complex, with reported values as high as 42.1. publish.csiro.auscispace.com This high stability is critical for understanding the chemical speciation and biogeochemical cycling of mercury. publish.csiro.au

Combined experimental and theoretical studies have also been conducted on the complexation of bismuth(III) (Bi³⁺) with 3-MPA. These investigations confirm the formation of stable S,O-chelate structures and have used ab initio simulations to calculate thermodynamic parameters that are in reasonable agreement with experimental stability constants. rsc.orgresearchgate.net

| Metal Ion | Method | Thermodynamic Parameter | Value | Reference(s) |

| Indium(III) | Potentiometry | Overall ΔH (kcal/mol) at 0.1M ionic strength | -2.0 | publish.csiro.au |

| Indium(III) | Potentiometry | Overall ΔS (cal K⁻¹ mol⁻¹) at 0.1M ionic strength | -15 | publish.csiro.au |

| Mercury(II) | Ligand Exchange, LC-ICP-MS | log β₂ for Hg(3-MPA)₂ | 42.1 | publish.csiro.au, scispace.com |

| Bismuth(III) | UV-Vis, NMR, Raman, EXAFS, DFT | Stability Constants (log β) for various Bi-(MPA) species | Discrepancies within ± 1.0 log units between theory and experiment | rsc.org, researchgate.net |

| Silver(I) | Isothermal Titration Calorimetry (ITC) | Adsorption Process | Exothermic | uniud.it |

| Mercury(II) | Isothermal Titration Calorimetry (ITC) | Adsorption Process | Exothermic | uniud.it |

| Lead(II) | Isothermal Titration Calorimetry (ITC) | Adsorption Process | Weakly Endothermic | uniud.it |

| Platinum(IV) | Isothermal Titration Calorimetry (ITC) | Adsorption Process | Enthalpy-driven, unfavorable entropy | uab.cat |

Complexation Chemistry and Metal Ion Interactions of 3 Mercaptopropionic Acid

Chelation Properties with Metal Ions

3-Mercaptopropionic acid's capacity to form stable complexes with a variety of metal ions is a cornerstone of its chemical utility. atamankimya.comatamankimya.com The thiol group, in particular, exhibits a strong affinity for many metal ions, enabling 3-MPA to bind with them effectively in aqueous solutions. atamankimya.comatamankimya.com This property is harnessed in applications such as water treatment for the removal of heavy metals and as a stabilizer for metal nanoparticles by preventing their aggregation. multichemindia.com

This compound forms coordination complexes with a wide array of transition metals. The thiol group has a high affinity for metals like copper, zinc, and iron, forming stable complexes. atamankimya.comatamankimya.comatamankimya.com

Copper (Cu): 3-MPA demonstrates a significantly higher binding energy with Cu²⁺ compared to other ions like Pb²⁺, indicating a strong affinity for copper. mdpi.comresearchgate.net The thiol group can react with Cu²⁺ to form complexes, a reaction critical in applications like corrosion inhibition. atamankimya.com

Zinc (Zn): Studies have investigated the complexation between Zn(II) and 3-MPA, identifying the formation of both mononuclear and polynuclear complexes. nih.gov

Nickel (Ni): The interaction between Ni(II) and 3-MPA leads to the formation of various polynuclear complexes. nih.gov

Iron (Fe): 3-MPA has been used to synthesize mixed-ligand, mixed-valence trinuclear iron complexes. In the presence of Fe(III), the stability of the resulting complex is a key factor in the kinetics of 3-MPA oxidation. cdnsciencepub.com Additionally, 3-MPA can modify the surface of iron oxide nanoparticles for the extraction of other metal ions. atamankimya.comatamankimya.com

Palladium (Pd): 3-MPA is known to form polymeric S-bridged structures with Pd(II). rsc.org It has also been used to quench reactions involving palladium catalysts and to assist in the removal of palladium-based protecting groups in peptide synthesis. wiley.com

Rhodium (Rh): 3-MPA, in combination with iron/iron oxide nanoparticles, has been successfully used to sequester rhodium catalyst impurities, such as Wilkinson's Catalyst (RhCl(PPh₃)₃), from reaction mixtures. acs.orgacs.orgnih.gov

Bismuth (Bi): Extensive research has been conducted on the complexation of Bi(III) with 3-MPA. rsc.orgresearchgate.netrsc.org The interaction results in the formation of stable, cyclic S,O-chelate structures. rsc.orgresearchgate.netrsc.org The thiophilic nature of bismuth suggests that sulfur-containing molecules like 3-MPA are likely biological targets. nih.gov Studies have identified various multibismuth complexes with 3-MPA. acs.org

The stoichiometry of metal-3-MPA complexes can vary, including mononuclear and polynuclear species. nih.gov For example, with Zn(II), a mixture of a mononuclear complex (BA₂) and polynuclear complexes (B₃A₄, B₄A₆) has been reported, where 'B' is the metal ion and 'A' is the ligand. nih.gov For Ni(II), various polynuclear complexes such as B₅A₁₀, B₆A₁₁, B₆A₉, and B₆A₁₂ have been identified. nih.gov

Stability constants (log β) quantify the strength of the interaction between 3-MPA and metal ions. Research on Bi(III) complexation has provided detailed thermodynamic data, with stability constants determined for various complex species. researchgate.netresearchgate.net

Table 1: Experimental and Calculated Stability Constants (log β) for Bi(III)-3-MPA Complexes in Aqueous Solution. researchgate.netresearchgate.net (H₂L represents 3-MPA)

For Zn(II) and Ni(II), stability constants for various complexes have also been determined potentiometrically. nih.gov

Table 2: Stability Constants (log β) for Zn(II) and Ni(II) Complexes with 3-MPA. nih.gov (B = metal ion, A = 3-MPA ligand)

The pH of the solution significantly influences the complexation between 3-MPA and metal ions. acs.orgnih.gov The protonation state of both the carboxylic acid and thiol groups is pH-dependent. The pKa of the carboxylic acid group is approximately 4.34. acs.org At pH values below the pKa, the carboxyl group is largely protonated, while at higher pH values, it deprotonates to form a carboxylate anion (-COO⁻), which enhances its ability to bind metal ions. acs.org

The reactivity and complex formation are directly affected by these protonation events. acs.org For instance, in the enzymatic oxidation of 3-MPA by 3-mercaptopropionate (B1240610) dioxygenase, the kinetics are highly dependent on pH, with different pKs observed for the enzyme-substrate complexes, indicating that the protonation state of the bound substrate is crucial for reactivity. acs.orgnih.gov In strongly acidic media, the ligand can coordinate via the sulfur atom while the carboxyl group remains protonated but can still be involved in forming an ionic bond with the metal. rsc.org At higher pH, loss of reactivity in some enzyme systems is attributed to the deprotonation of other functional groups that influence metal and substrate binding. acs.orgnih.gov

The interaction of 3-MPA with metal ions can lead to the formation of either soluble complexes or insoluble precipitates, depending on the conditions. colab.wsbloomtechz.com For example, 3-MPA can form insoluble metal complexes, a property utilized in protein purification where it forms precipitates with proteins, separating them from solution. bloomtechz.com In contrast, in many coordination chemistry studies, soluble complexes are formed and characterized in aqueous solutions or organic solvents. rsc.orgresearchgate.net The formation of precipitates can be influenced by factors such as pH; for 3-MPA coated quantum dots, precipitation occurs at pH values below 4, where the ligand is undissociated and the particles are not electrostatically stabilized. acs.org

The strong chelating properties of 3-MPA make it suitable for metal sequestration and environmental remediation. multichemindia.comlafayette.edu It can bind and remove heavy metals like mercury, lead, and copper from wastewater, forming stable complexes that facilitate their removal. multichemindia.com

A significant application of 3-MPA is in the purification of chemical products, particularly in the pharmaceutical industry, by removing residual metal catalysts. multichemindia.comacs.orgacs.orgnih.gov Transition metal catalysts, such as those based on palladium and rhodium, are widely used in organic synthesis but must be removed from the final product. nih.govacs.org

3-MPA has proven effective for this purpose, often used in conjunction with iron/iron oxide (Fe@FeₓOᵧ) nanoparticles. acs.orgacs.orgnih.gov While the nanoparticles alone can sequester some metal ions, their effectiveness is inhibited in the presence of strongly coordinating ligands like phosphines, which are common components of catalysts such as Pd(PPh₃)₄ and Wilkinson's Catalyst. acs.orgacs.org The addition of 3-MPA facilitates the sequestration of these phosphine-coordinated metal impurities. acs.orgacs.orgnih.govcolab.ws Studies have shown that a combination of Fe@FeₓOᵧ and 3-MPA is highly effective at removing residual rhodium and palladium from reaction mixtures, demonstrating a synergistic effect between the nanoparticles and the chelating agent. acs.org This method provides a potent approach for purifying products from metal-catalyzed reactions. acs.orgcanada.ca

Metal Sequestration and Remediation Applications

Adsorption Studies on Metal Oxide Nanoparticles

The functionalization of metal oxide nanoparticles with this compound has been extensively studied for applications such as heavy metal removal from aqueous solutions. uniud.itdiva-portal.org The bifunctional nature of 3-MPA allows it to act as an effective capping agent and surface modifier for nanoparticles like superparamagnetic iron oxide (SPIONs) and zinc oxide (ZnO). sci-hub.se

Studies on superparamagnetic iron oxide nanoparticles (SPIONs) functionalized with 3-MPA have demonstrated their efficacy in adsorbing heavy metal ions such as Ag+, Hg2+, and Cr(VI). uniud.itdiva-portal.org The adsorption process is often highly dependent on the pH of the solution. nih.gov For instance, the removal of Cr(VI) using 3-MPA coated SPIONs was found to be most effective at a low pH of 1. diva-portal.org The adsorption mechanism can involve chemisorption, where the metal ions bind to the functional groups on the nanoparticle surface. diva-portal.orgresearchgate.net Thermodynamic studies on SPION@3-MPA indicate that the adsorption of Ag+ and Hg2+ is an exothermic process, suggesting strong interactions with the thiol groups. uniud.it In contrast, the adsorption of Pb2+ is weakly endothermic, pointing towards a primary electrostatic interaction. uniud.it The adsorption data for these systems often fit well with the Langmuir or Freundlich isotherm models, which describe monolayer or multilayer adsorption, respectively. uniud.itdiva-portal.org

In the case of zinc oxide (ZnO) nanoparticles, Fourier Transform Infrared Spectroscopy (FTIR) results suggest that 3-MPA can bind to the ZnO surface preferentially through the carboxylic acid group, leaving the thiol group exposed. However, other studies on Cu-doped ZnO nanoparticles propose that the 3-MPA molecule coordinates to the metal centers on the surface through both the thiol and carboxylic acid groups, with the thiol interaction being predominant. sci-hub.se The functionalized ZnO nanoparticles have been explored for various applications, including the delivery of therapeutic agents like curcumin (B1669340). nih.govresearchgate.net

The table below summarizes findings from various adsorption studies of 3-MPA on metal oxide nanoparticles.

| Nanoparticle | Target Adsorbate | Key Findings | Adsorption Model | Reference |

| SPION@3-MPA | Ag+, Hg2+, Pb2+ | Adsorption is exothermic for Ag+ and Hg2+ (strong thiol interaction) and endothermic for Pb2+ (electrostatic interaction). | Langmuir | uniud.it |

| SPION@3-MPA | Cr(VI) | Recovered 45 mg of Cr(VI)/g of adsorbent at pH 1. Adsorption is via chemisorption. | Freundlich | diva-portal.orgresearchgate.net |

| SPION@3-MPA | Arsenate | Adsorption is highly pH-dependent, with maximum adsorption reached in under 60 minutes. | Not specified | nih.gov |

| ZnO | Phosphate | Adsorption is pH-dependent, with maximum removal at pH 5-6. The process is spontaneous and exothermic. | Langmuir | mdpi.com |

| ZnO | Zn(II), Cd(II), Hg(II) | Adsorption is pH-dependent (optimum pH 5.5) and follows pseudo-second-order kinetics. | Langmuir | bohrium.com |

Spectroscopic Characterization of Metal Complexes

A variety of spectroscopic techniques are employed to characterize the complexes formed between this compound and metal ions, providing detailed information about their structure, bonding, and electronic properties.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the formation and characterizing the electronic properties of 3-MPA metal complexes. The coordination of the 3-MPA thiolate group to a metal center often results in the appearance of a ligand-to-metal charge-transfer (LMCT) band in the UV-Vis spectrum. nih.gov For example, in the complex formed between 3-MPA and the Fe(III) site of the enzyme this compound dioxygenase, an LMCT band is observed with a maximum absorbance (λmax) at 584 nm. nih.gov This band is indicative of the thiolate-Fe(III) bond. nih.gov

UV-Vis spectroscopy has also been used to study the complexation of Bi(III) with 3-MPA in aqueous solutions, where changes in the absorption spectra indicate the formation of complex species. researchgate.net In the study of nanoparticles, UV-Vis spectra are used to confirm the successful capping of nanoparticles with 3-MPA and to monitor their stability and interaction with other molecules. For instance, the UV-Vis absorption spectrum of this compound capped gallium selenide (B1212193) nanocrystals shows a sharp maximum at 250 nm. researchgate.net Similarly, it has been used to characterize Cu-doped ZnO nanoparticles modified with 3-MPA and their subsequent conjugation to biomolecules. sci-hub.se

NMR Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, provides detailed information about the chemical environment of the protons in the 3-MPA molecule, revealing insights into its binding modes with metal ions. When 3-MPA coordinates to a metal, changes in the chemical shifts of the protons adjacent to the thiol and carboxylic acid groups are observed. wiley.com

In a study of 3-MPA capped Cadmium Selenide (CdSe) quantum dots, the ¹H-NMR spectrum showed significant changes in the chemical shifts of the methylene (B1212753) (-CH₂) and thiol (-SH) group protons compared to the free ligand. wiley.com This indicates that the metal behaves as a Lewis acid, interacting with the ligand through the sulfur atom, which causes a loss of electronic shielding for the nearby protons. wiley.com The observation of multiple sets of signals for the ligand in the NMR spectrum can suggest different types of interactions or binding environments on the quantum dot surface. wiley.com Similarly, ¹H-NMR has been used to investigate the structure of Bi(III) complexes with 3-MPA, confirming the formation of cyclic S,O-chelate structures. researchgate.net Studies have also used ¹H-NMR to confirm the stability of compounds in the presence of 3-MPA, noting that no reaction occurred based on the spectra. rsc.org

Raman Spectroscopy

Raman spectroscopy, and its surface-enhanced variant (SERS), is a powerful technique for investigating the vibrational modes of 3-MPA and its metal complexes, providing information on molecular conformation and surface binding. researchgate.net

SERS studies of 3-MPA adsorbed on colloidal silver surfaces have shown that the molecule chemisorbs onto the metal. researchgate.net The absence of the ν(S-H) vibrational band in the SERS spectrum indicates that the thiol group is deprotonated and binds to the silver surface, forming an Ag-S bond. researchgate.net In contrast, the carboxylic or carboxylate groups were found not to be directly linked to the metal surface under a wide range of pH conditions. researchgate.net The spectra also suggest that a specific conformer of 3-MPA preferentially adsorbs onto the surface. researchgate.net

Raman spectroscopy has also been used to characterize 3-MPA-capped nanoparticles. sci-hub.senih.gov For CdTe quantum dots capped with 3-MPA, Raman spectra revealed vibrational modes corresponding to the CdTe core and carboxylate-metal complexes, demonstrating the role of 3-MPA in surface passivation. nih.gov In studies of Cu-doped ZnO nanoparticles, Raman spectra were used to monitor the interaction of the capping molecule with the particle surface. sci-hub.se

| Raman Peak (cm⁻¹) | Assignment | Observation Context | Reference |

| 674 | ν(C-S)G | SERS of 3-MPA on AuNPs | researchgate.net |

| 867 | ν(S-H) | Raman of bulk 3-MPA | researchgate.net |

| 904 | ν(C-COO) | SERS of 3-MPA | researchgate.net |

| 1430 | ν(CH₂) | SERS of 3-MPA on AuNPs | researchgate.net |

| ~1700 | ν(C=O) | Preserved in SERS on silver, indicating the COOH group is not bound to the metal. | researchgate.net |

EXAFS Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique used to determine the local atomic structure around a specific element. nsk.su It is particularly useful for characterizing the coordination environment of metal ions in complexes with this compound, providing precise information on bond distances, coordination numbers, and the identity of neighboring atoms. researchgate.netnih.gov

EXAFS has been employed to study the complexation of Bi(III) with 3-MPA, confirming the formation of cyclic S,O-chelate structures in aqueous solutions. researchgate.net The analysis of Bi LIII-edge EXAFS spectra provides direct evidence of the coordination of both sulfur and oxygen atoms to the bismuth ion and allows for the determination of Bi-S and Bi-O bond lengths. researchgate.netresearchgate.net

In the study of gold nanoclusters synthesized using 3-MPA as a ligand, EXAFS spectra at the Au LIII-edge were used to probe the coordination of gold atoms. nih.gov The spectra clearly showed peaks corresponding to Au-S and Au-Au scattering paths, allowing for the determination of coordination numbers and bond distances. nih.gov This information is critical for understanding the structure of the Au-thiolate complexes that act as precursors to the final nanoclusters. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of elements within the top 1-10 nanometers of a material's surface. unimi.it It is widely used to confirm the successful functionalization of surfaces and nanoparticles with this compound and to investigate the nature of the chemical bonding. diva-portal.orgsci-hub.seresearchgate.netmdpi.com

In studies of 3-MPA coated superparamagnetic iron oxide nanoparticles (SPIONs), XPS analysis confirmed the presence of sulfur on the surface, verifying the coating. diva-portal.orgresearchgate.net High-resolution XPS spectra of the S 2p region can reveal the chemical state of sulfur. For instance, after adsorbing Cr(VI), the XPS spectra confirmed that chromium was chemisorbed onto the adsorbent, and there was no indication of the reduction of Cr(VI) to Cr(III). diva-portal.orgresearchgate.net

The table below presents typical binding energy ranges observed in XPS studies of 3-MPA functionalized materials.

| Element (Core Level) | Binding Energy (eV) | Material System | Interpretation | Reference |

| S 2p | ~163.5 | 3-MPA on SPIONs | Presence of thiol/sulfonate groups from 3-MPA coating. | researchgate.net |